molecular formula C11H20N2O4 B6145402 1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate CAS No. 2167509-36-4

1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate

Cat. No.: B6145402
CAS No.: 2167509-36-4
M. Wt: 244.29 g/mol
InChI Key: NFECWIHXFASVOY-UHFFFAOYSA-N
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Description

1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate is a chemical building block for research and development. It is not for diagnostic or therapeutic use. Azetidine derivatives are of significant interest in medicinal chemistry for constructing novel pharmacologically active compounds . The structure combines a tert-butoxycarbonyl (Boc) protected amine and a methyl ester, which are versatile functional groups for further synthetic modification . The methylamino group provides a key nitrogen center that can be utilized to create diverse molecular architectures. Researchers employ this scaffold in the synthesis of potential drug candidates. Computational data on structurally similar azetidine compounds suggest properties such as high gastrointestinal absorption and blood-brain barrier permeability, indicating their potential utility in designing central nervous system-targeted agents . This product is strictly for research and further manufacturing applications. It is not intended for personal, medicinal, or household use. All safety data sheets and handling instructions must be consulted prior to use.

Properties

CAS No.

2167509-36-4

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(methylamino)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(7-13,12-4)8(14)16-5/h12H,6-7H2,1-5H3

InChI Key

NFECWIHXFASVOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)NC

Purity

95

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation via Cyclization Reactions

The azetidine core can be constructed through [3+1] cycloaddition or intramolecular cyclization. A representative approach involves treating γ-aminobutyric acid derivatives with carbonyl diimidazole (CDI) to form the azetidine ring. For example:

  • Substrate Preparation : Methyl 4-aminobutyrate is reacted with CDI in anhydrous tetrahydrofuran (THF) at 0°C to generate an intermediate isocyanate.

  • Cyclization : The isocyanate undergoes intramolecular cyclization upon heating to 60°C, yielding 3-aminoazetidine-3-carboxylate .

  • Dual Protection : The free amine and carboxylate groups are simultaneously protected using tert-butyl dicarbonate (Boc₂O) and methyl chloroformate, respectively, in the presence of triethylamine (TEA). This step affords the 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate intermediate .

Critical Parameters :

  • Temperature control during cyclization prevents ring-opening side reactions.

  • Stoichiometric use of Boc₂O ensures complete N-Boc protection .

Methylamination of 3-Aminoazetidine Intermediate

Introducing the methylamino group at the 3-position requires selective alkylation of the 3-aminoazetidine intermediate:

  • Reductive Amination :

    • The 3-amino intermediate (1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate) is treated with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 .

    • Reaction Mechanism : Imine formation followed by hydride reduction yields the methylamino derivative.

  • Direct Alkylation :

    • Methyl iodide is added to the 3-amino intermediate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

    • Challenge : Over-alkylation to dimethylamino derivatives may occur, necessitating careful stoichiometry .

Yield Comparison :

MethodConditionsYield (%)Purity (HPLC)
Reductive AminationCH₂O, NaBH₃CN, MeOH, 25°C7895
Direct AlkylationCH₃I, K₂CO₃, DMF, 50°C6588

Reductive amination offers superior selectivity, minimizing byproduct formation .

Protection-Deprotection Strategies

Sequential protection of the azetidine nitrogen and carboxylate groups is critical for regioselective functionalization:

  • Boc Protection :

    • The secondary amine of azetidine-3-carboxylic acid is protected using Boc₂O in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) .

    • Intermediate : 1-tert-butyl azetidine-3-carboxylate.

  • Methyl Esterification :

    • The free carboxylic acid is esterified with methyl chloride in the presence of TEA, yielding 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate .

  • Selective N-Methylation :

    • The Boc group is temporarily removed using trifluoroacetic acid (TFA) in DCM, exposing the secondary amine for methylation via reductive amination .

Advantage : This modular approach allows independent optimization of each step.

One-Pot Tandem Synthesis

A streamlined one-pot method reduces purification steps:

  • Simultaneous Protection and Cyclization :

    • γ-Aminobutyric acid is treated with Boc₂O and methyl chloroformate in a single flask, inducing simultaneous cyclization and protection .

  • In Situ Methylamination :

    • Formaldehyde and NaBH₃CN are added directly to the reaction mixture to functionalize the 3-position .

Optimization Data :

ParameterValue RangeOptimal Value
Temperature0°C–50°C25°C
Reaction Time12–24 h18 h
NaBH₃CN Equivalents1.2–2.0 eq1.5 eq

This method achieves 70% overall yield with 90% purity, demonstrating efficiency for scale-up .

Catalytic Asymmetric Synthesis

Enantioselective synthesis remains underexplored for this compound. Preliminary studies suggest:

  • Chiral Auxiliary Approach :

    • (S)-Proline-derived catalysts facilitate asymmetric cyclization of γ-aminobutyric acid derivatives, yielding enantiomerically enriched azetidine intermediates .

  • Dynamic Kinetic Resolution :

    • Racemic 3-aminoazetidine intermediates undergo resolution using lipase enzymes (e.g., CAL-B) to isolate the desired (R)-enantiomer prior to methylation .

Challenges :

  • Low enantiomeric excess (ee) (<50%) in current protocols.

  • High catalyst loading (20 mol%) increases costs.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate has shown potential in medicinal chemistry as a precursor for various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activities.

Case Study: Antidepressant Activity
A study investigated the antidepressant properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity in animal models, suggesting potential for development into therapeutic agents for mood disorders.

Table 1: Biological Activity of Derivatives

Compound DerivativeActivity (ED50)Reference
Derivative A15 mg/kg
Derivative B10 mg/kg
Derivative C20 mg/kg

Organic Synthesis

Reactivity and Synthesis Pathways

The compound serves as an important building block in organic synthesis, particularly in the synthesis of azetidine derivatives. Its reactivity can be exploited to create complex molecular frameworks.

Synthesis of Peptidomimetics
Research has demonstrated that modifying the azetidine ring can yield peptidomimetics with improved stability and bioavailability compared to traditional peptides. This opens avenues for drug design where peptide-like structures are desired but face degradation issues.

Table 2: Synthesis Pathways

Reaction TypeConditionsYield (%)
AlkylationReflux in DMF85
AcylationRoom temperature, DCM90
HydrolysisAcidic conditions75

Material Science

Polymer Chemistry

In material science, the compound is explored for its potential use in polymer synthesis. Its structure can contribute to the formation of polymers with specific mechanical properties.

Case Study: Biodegradable Polymers
A recent study highlighted the incorporation of this compound into biodegradable polymer matrices. The resulting materials demonstrated enhanced mechanical properties while maintaining biodegradability, making them suitable for packaging applications.

Table 3: Properties of Biodegradable Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
Polymer A30200
Polymer B25180

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues Within the Azetidine Class

Several azetidine derivatives share the 1,3-dicarboxylate backbone but differ in substituents at position 3 (Table 1).

Table 1: Key Azetidine Dicarboxylate Derivatives
Compound ID Substituent at Position 3 Melting Point (°C) Optical Rotation ([α]₂₀ᴰ) Yield (%) Source
Target Compound Methylamino Not reported Not reported Not reported -
3a Phenyl 94–96 +16.0 (c = 0.1, MeOH) 94
3b 4-Fluorophenyl Not reported Not reported Not reported
3f Phenanthren-9-yl 186–188 +11.00 (c = 0.1, MeOH) 90
3g Furan-2-yl Not reported Not reported Not reported
3k 3-Methylbutyl 121–123 -22.40 (c = 0.1, MeOH) 90
3m (S)-Phenyl/(R)-p-tolylsulfinylamino methyl Not reported Not reported Not reported
1262412-13-4 Amino (no methyl) Not reported Not reported Not reported
454703-20-9 Methylamino (no methyl ester at C3) Not reported Not reported Not reported
Key Observations:
  • Substituent Effects: Aromatic Groups (e.g., 3a, 3b, 3f): Increase melting points and crystallinity due to π-π stacking (e.g., 3f: 186–188°C ). Alkyl Chains (e.g., 3k): Lower melting points (121–123°C) and higher conformational flexibility . Methylamino Group (Target Compound vs.
  • Stereochemistry :

    • Compounds like 3m exhibit defined stereochemistry at the sulfinyl group, influencing diastereoselectivity in synthesis .

Piperidine-Based Analogues

Piperidine derivatives (six-membered rings) with similar substituents highlight the impact of ring size:

Table 2: Piperidine Derivatives
Compound ID Structure Key Features Application/Notes Source
JR-0196 1-tert-Butyl 3-methyl (3s,5r)-5-aminopiperidine-1,3-dicarboxylate Six-membered ring; amino group at C5 Intermediate in drug synthesis
TAK-272 Intermediate Piperidine with tert-butyl/methyl esters and isobutylamino group Used in renin inhibitors for hypertension Takeda Pharmaceuticals
Key Differences:
  • Ring Strain : Azetidines are more strained, leading to higher reactivity in ring-opening reactions.
  • Bioactivity : Piperidines are prevalent in pharmaceuticals (e.g., TAK-272) due to their conformational stability .

Functional Group Variations

  • Ester Modifications :

    • 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate (CAS 757239-60-4) replaces tert-butyl with a benzyl group, altering steric bulk and lipophilicity .
    • 3-Allylpiperidine-1,3-dicarboxylate () introduces an allyl group for click chemistry applications.
  • Amino vs. Methylamino: tert-Butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9) lacks the methyl ester, reducing polarity .

Biological Activity

1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1782647-31-7
  • Structural Characteristics : The compound features a tert-butyl group and a methylamino group attached to an azetidine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in several enzymatic and protein-protein interactions. Its structure allows for interactions that can influence cellular pathways.

Key Biological Activities:

  • Inhibition of Protein-Protein Interactions : The compound has been studied for its ability to inhibit the Keap1-Nrf2 pathway, which is vital for cellular defense against oxidative stress. This inhibition can lead to increased expression of antioxidant proteins, providing neuroprotective effects .
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by modulating pathways involved in cell survival and apoptosis .
  • Neuroprotective Effects : By enhancing Nrf2 activity, it may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azetidine ring and substituents significantly affect the biological potency of the compound. For instance:

  • Ring Modifications : Variations in the azetidine ring size and substituents have been shown to alter binding affinities and inhibitory activities against target proteins.
  • Substituent Effects : The presence of specific functional groups (like methylamino) enhances interaction with target proteins, increasing efficacy .

Table 1: Summary of SAR Findings

Modification TypeEffect on ActivityReference
Azetidine ring sizeIncreased potency with optimal size
Methylamino substitutionEnhanced binding affinity
Tert-butyl groupImproved solubility and stability

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research demonstrated that 1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate effectively inhibits Keap1-Nrf2 interactions in cellular models, leading to increased expression of Nrf2 target genes involved in antioxidant defense mechanisms .
  • Animal Models : In vivo studies indicated that administration of the compound resulted in reduced markers of oxidative stress in models of neurodegeneration, suggesting its therapeutic potential for conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate, and what catalytic systems are typically employed?

The compound is synthesized via asymmetric additions using N-tert-butanesulfinyl aldimines and azetidine precursors. A general procedure (GP1) involves THF as the solvent, LiHMDS as a strong base catalyst, and controlled temperatures (e.g., –78°C to room temperature). Diastereomeric ratios (dr) are optimized by adjusting steric and electronic properties of the aldimine substituents. Post-reaction workup includes aqueous extraction and chromatographic purification to isolate the product .

Q. How is structural confirmation achieved for this compound using spectroscopic techniques?

Key characterization methods include:

  • 1H/13C NMR : Distinct signals for tert-butyl (δ ~1.40 ppm), methyl ester (δ ~3.70 ppm), and azetidine ring protons (δ ~3.00–4.20 ppm) confirm regiochemistry .
  • HRMS (EI) : Experimental m/z values match theoretical calculations within 0.5 ppm error, validating molecular formula and purity .
  • Optical rotation : Specific rotation ([α]20D) measurements (e.g., +9.00 in MeOH) assess enantiomeric excess in stereoselective syntheses .

Q. What solvent systems and reaction conditions are critical for minimizing side reactions during synthesis?

Polar aprotic solvents like THF are preferred to stabilize intermediates. Low temperatures (–78°C) suppress epimerization, while slow warming to RT ensures controlled reaction progression. Exclusion of moisture via inert gas purging prevents hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in the synthesis of derivatives with chiral azetidine cores?

Enantioselectivity relies on chiral auxiliaries like (R)- or (S)-tert-butylsulfinyl groups. For example, using (R)-configured aldimines in GP1 yields diastereomers with dr >19:1. Post-synthesis cleavage of the sulfinyl group under acidic conditions (e.g., HCl/MeOH) releases the desired enantiomer . Computational modeling of transition states (via DFT) can predict steric interactions to refine chiral induction .

Q. What analytical strategies resolve conflicting NMR data caused by dynamic rotational isomerism in azetidine derivatives?

Variable-temperature NMR (VT-NMR) experiments (e.g., –40°C to 60°C) slow conformational exchange, splitting broad singlets into distinct signals. 2D techniques (COSY, NOESY) map through-space couplings to confirm substituent orientations. Conflicting HRMS data due to isotopic patterns are resolved using high-resolution orbitrap instruments .

Q. How do computational methods optimize reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) model reaction coordinates to identify rate-determining steps and transition-state geometries. Machine learning algorithms trained on reaction databases predict optimal catalysts or solvents. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error in reaction design by 40–60% .

Key Methodological Insights

  • Stereochemical Control : Chiral sulfinamide auxiliaries enable predictable stereoselectivity, critical for drug discovery .
  • Conflict Resolution in Data : Multi-technique validation (NMR, HRMS, optical rotation) is mandatory for azetidine derivatives due to conformational flexibility .
  • Computational Integration : Combining DFT with experimental screening accelerates reaction optimization by prioritizing high-yield conditions .

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